MDL-811

Description

Properties

Molecular Formula |

C25H25BrCl2FN3O5S2 |

|---|---|

Molecular Weight |

681.4 g/mol |

IUPAC Name |

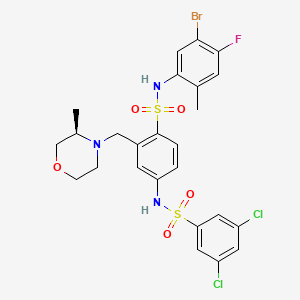

N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide |

InChI |

InChI=1S/C25H25BrCl2FN3O5S2/c1-15-7-23(29)22(26)12-24(15)31-39(35,36)25-4-3-20(8-17(25)13-32-5-6-37-14-16(32)2)30-38(33,34)21-10-18(27)9-19(28)11-21/h3-4,7-12,16,30-31H,5-6,13-14H2,1-2H3/t16-/m1/s1 |

InChI Key |

ULBHGKXUHYSORN-MRXNPFEDSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)NC4=CC(=C(C=C4C)F)Br |

Canonical SMILES |

CC1COCCN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)NC4=CC(=C(C=C4C)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MDL-811

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-811 is a novel, selective, small-molecule allosteric activator of Sirtuin 6 (SIRT6), an NAD+-dependent protein deacetylase.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and therapeutic potential in oncology and neuroinflammation. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a resource for researchers and drug development professionals.

Core Mechanism of Action: SIRT6 Activation

This compound functions as a selective allosteric activator of SIRT6.[1][2] It enhances the deacetylase activity of SIRT6, a class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including DNA repair, metabolism, and inflammation.[1]

Selectivity Profile

This compound exhibits high selectivity for SIRT6 over other HDACs. In vitro assays have demonstrated that this compound significantly enhances SIRT6 activity while showing minimal to no effect on other HDACs (HDAC1-11) and sirtuins (SIRT1-3) at concentrations up to 100 μM.[1]

Biochemical Activity

The activation of SIRT6 by this compound has been quantified in various biochemical assays.

| Parameter | Value | Assay Type | Reference |

| EC50 | 5.7 μM | SIRT6 Activation | [2] |

Cellular Mechanisms and Downstream Effects

The activation of SIRT6 by this compound triggers a cascade of downstream cellular events, primarily through the deacetylation of histone and non-histone proteins.

Histone Deacetylation

This compound treatment leads to a dose-dependent decrease in the acetylation of key histone H3 lysine residues, including H3K9Ac, H3K18Ac, and H3K56Ac.[1] This alteration in the histone code leads to changes in chromatin structure and gene expression.

Experimental Workflow: Western Blot for Histone Acetylation

Caption: Western blot workflow for analyzing histone acetylation changes.

Signaling Pathways

In colorectal cancer (CRC) cells, this compound-mediated activation of SIRT6 leads to the transcriptional repression of Cytochrome P450 family 24 subfamily A member 1 (CYP24A1).[1] CYP24A1 is an enzyme involved in vitamin D catabolism, and its downregulation is associated with the anti-proliferative effects of this compound in CRC.

Signaling Pathway: this compound in Colorectal Cancer

Caption: this compound activates SIRT6, leading to repression of CYP24A1.

In the context of neuroinflammation, this compound has been shown to exert anti-inflammatory effects.[3] Activated SIRT6 interacts with and deacetylates the Enhancer of zeste homolog 2 (EZH2).[3] Deacetylated EZH2 then binds to the promoter of Forkhead box C1 (FOXC1), upregulating its expression and thereby modulating the inflammatory response.[3]

Signaling Pathway: this compound in Neuroinflammation

Caption: this compound's anti-inflammatory mechanism via the SIRT6-EZH2-FOXC1 axis.

In Vitro Efficacy

This compound has demonstrated significant anti-proliferative and anti-inflammatory effects in various cell-based assays.

Anti-proliferative Activity in Colorectal Cancer

This compound inhibits the proliferation of a broad range of colorectal cancer cell lines.

| Cell Line | IC50 (µM) | Assay Duration | Reference |

| HCT116 | ~10 | 48h | [1] |

| Multiple CRC lines | 4.7 - 61.0 | 48h | [2] |

Anti-inflammatory Activity

This compound has been shown to suppress the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

| Cell Line | Effect | This compound Concentration | Assay Duration | Reference |

| RAW264.7 | Inhibition of TNF-α release | 0.1 - 5 µM | 4h | [2] |

| RAW264.7 | Reduction of TNF-α and IL-1β expression | 0.1 - 5 µM | 4h | [2] |

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in preclinical animal models for both colorectal cancer and neuroinflammation.

Colorectal Cancer Xenograft Models

This compound has demonstrated significant anti-tumor activity in various mouse models of colorectal cancer.

| Model | Dosing Regimen | Key Findings | Reference |

| HCT116 Xenograft | 20-30 mg/kg, i.p., every other day | Suppressed tumor growth, reduced Ki67 staining, increased histone H3 deacetylation | [2] |

| Patient-Derived Xenograft (PDX) | Not specified | Demonstrated in vivo anti-tumor efficacy | [1] |

| APCmin/+ Spontaneous CRC Model | Not specified | Demonstrated in vivo anti-tumor efficacy | [1] |

Neuroinflammation and Ischemic Stroke Models

This compound has shown neuroprotective and anti-inflammatory effects in mouse models of neuroinflammation and ischemic stroke.

| Model | Dosing Regimen | Key Findings | Reference |

| LPS-induced Neuroinflammation | 1-10 mg/kg, i.v. | Ameliorated sickness behaviors | [3] |

| Ischemic Stroke | 1-10 mg/kg, i.v. (3 times) | Reduced infarct size, improved neurological deficits, reduced pro-inflammatory gene expression | [2][3] |

Experimental Protocols

Western Blot Analysis of Histone Acetylation

-

Cell Culture and Treatment: HCT116 cells are seeded and treated with varying concentrations of this compound (e.g., 0-20 µM) for 48 hours.

-

Cell Lysis: Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a standard method such as the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies specific for acetylated histones (e.g., anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac) overnight at 4°C. Following washes, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of approximately 5,000 cells/well and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of this compound concentrations for 48-72 hours.

-

MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. Cell viability is calculated relative to vehicle-treated control cells.

Colorectal Cancer Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: HCT116 cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of the mice. For patient-derived xenografts (PDX), small tumor fragments are surgically implanted.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via intraperitoneal (i.p.) injection (e.g., 20-30 mg/kg, every other day).

-

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (e.g., for Ki67) and western blotting (for histone acetylation marks).

LPS-Induced Neuroinflammation Mouse Model

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Neuroinflammation: Mice are administered a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg).

-

Treatment: this compound is administered intravenously (i.v.) at specified doses (e.g., 1 or 10 mg/kg) prior to or following the LPS challenge.

-

Behavioral Assessment: Sickness behaviors, such as changes in locomotor activity and social interaction, are assessed.

-

Biochemical and Histological Analysis: At the study endpoint, brain tissue is collected for analysis of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) by ELISA or qPCR, and for immunohistochemical analysis of microglial activation (e.g., Iba1 staining).

Conclusion

This compound is a potent and selective allosteric activator of SIRT6 with promising therapeutic potential in colorectal cancer and neuroinflammatory disorders. Its mechanism of action is centered on the enhancement of SIRT6 deacetylase activity, leading to beneficial alterations in gene expression through the deacetylation of histones and other key regulatory proteins. The preclinical data summarized in this guide provide a strong rationale for the continued investigation of this compound in clinical settings.

References

MDL-811: A Selective Allosteric Activator of SIRT6 with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-811 is a novel small molecule that has been identified as a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent protein deacetylase. This technical guide provides a comprehensive overview of the function, mechanism of action, and therapeutic potential of this compound. It details the experimental protocols used to characterize its activity and presents key quantitative data in a structured format. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in cellular processes and disease models.

Introduction

Sirtuin 6 (SIRT6) is a member of the sirtuin family of proteins, which play crucial roles in regulating a wide range of cellular processes, including DNA repair, metabolism, inflammation, and aging. Given its diverse functions, SIRT6 has emerged as a promising therapeutic target for various diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This compound has been developed as a specific activator of SIRT6, offering a valuable pharmacological tool to probe the biological functions of SIRT6 and a potential lead compound for drug development.

Core Function and Mechanism of Action

This compound functions as a selective allosteric activator of SIRT6.[1] Unlike orthosteric modulators that bind to the active site, allosteric activators bind to a distinct site on the enzyme, inducing a conformational change that enhances its catalytic activity. This mechanism allows for a more nuanced and potentially safer modulation of enzyme function.

The primary enzymatic activity of SIRT6 is the deacetylation of histone H3 at specific lysine residues, notably lysine 9 (H3K9Ac), lysine 18 (H3K18Ac), and lysine 56 (H3K56Ac).[1][2] By enhancing the deacetylase activity of SIRT6, this compound leads to a reduction in the levels of these acetylated histones.[1] This epigenetic modification results in a more condensed chromatin structure, leading to the transcriptional repression of target genes.

Therapeutic Potential

Preclinical studies have demonstrated the therapeutic potential of this compound in several disease models:

-

Colorectal Cancer: this compound exhibits significant anti-proliferative effects in various colorectal cancer (CRC) cell lines and in vivo xenograft models.[1][2] The activation of SIRT6 by this compound leads to cell cycle arrest and the suppression of tumor growth.[1] Mechanistically, this is, in part, due to the SIRT6-mediated deacetylation and subsequent repression of the oncogene Cytochrome P450 24A1 (CYP24A1).[2]

-

Ischemic Stroke and Neuroinflammation: this compound has shown neuroprotective effects in a mouse model of ischemic stroke.[1][3] It ameliorates neuroinflammation by inhibiting the inflammatory response in microglia and macrophages.[3] This anti-inflammatory effect is mediated through a novel pathway involving the interaction of SIRT6 with the enhancer of zeste homolog 2 (EZH2), leading to the deacetylation of EZH2 and the subsequent upregulation of the transcription factor forkhead box C1 (FOXC1).[3]

-

Anti-inflammatory Activity: In lipopolysaccharide (LPS)-stimulated macrophages, this compound reduces the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (SIRT6 Activation) | 5.7 µM | Biochemical Assay | [1] |

| IC50 (CRC Cell Proliferation) | 4.7 - 61.0 µM | Multiple CRC cell lines | [1] |

Table 1: In Vitro Activity of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Colorectal Cancer Xenograft | 20-30 mg/kg; intraperitoneal injection; every other day; 16 days | Significantly suppressed tumor growth; Reduced Ki67 staining; Increased histone H3 deacetylation in xenograft tissues. | [1] |

| Ischemic Stroke (Mouse) | 1-10 mg/kg; intravenous injection; 3 times | Reduced infarct size; Improved neurological deficits; Reduced activated microglial cells; Modulated inflammatory gene expression. | [1] |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound.

SIRT6 Deacetylase Activity Assay (Fluor de Lys - FDL)

This assay biochemically quantifies the deacetylase activity of SIRT6 in the presence of this compound.

-

Principle: A fluorogenic substrate peptide containing an acetylated lysine is incubated with recombinant SIRT6. Deacetylation by SIRT6 allows a developer enzyme to cleave the peptide, releasing a fluorescent molecule. The fluorescence intensity is proportional to the deacetylase activity.

-

Protocol:

-

Recombinant human SIRT6 protein is incubated with a fluorogenic acetylated peptide substrate (e.g., a peptide derived from histone H3).

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is initiated by the addition of NAD+.

-

After incubation, a developer solution containing a protease is added to stop the reaction and generate the fluorescent signal.

-

Fluorescence is measured using a plate reader.

-

The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

-

Western Blotting for Histone Deacetylation

This technique is used to assess the effect of this compound on the acetylation status of histones in cells.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and transferred to a membrane. Specific antibodies are used to detect the levels of acetylated histones (e.g., anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac) and total histone H3 (as a loading control).

-

Protocol:

-

Cells are treated with this compound or a vehicle control for a specified time.

-

Histones are extracted from the cell nuclei using an acid extraction method.

-

Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel.

-

Following electrophoresis, proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the acetylated histone marks of interest and total histone H3.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

The band intensities are quantified to determine the relative levels of histone acetylation.

-

Colorectal Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

-

Principle: Human colorectal cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

Protocol:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human colorectal cancer cells (e.g., HCT116).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting for histone acetylation, immunohistochemistry for proliferation markers like Ki67).

-

Ischemic Stroke Mouse Model

This model is used to assess the neuroprotective effects of this compound.

-

Principle: Cerebral ischemia is induced in mice, typically by transiently occluding the middle cerebral artery (MCAO). This compound is administered before or after the ischemic event, and the extent of brain damage and functional recovery are evaluated.

-

Protocol:

-

Anesthesia is induced in adult male mice.

-

The middle cerebral artery is occluded for a defined period (e.g., 60 minutes) using an intraluminal filament.

-

The filament is then withdrawn to allow for reperfusion.

-

This compound or a vehicle is administered (e.g., intravenously) at specific time points relative to the MCAO procedure.

-

Neurological deficits are assessed at various time points using a standardized scoring system.

-

After a set period, the mice are euthanized, and their brains are removed.

-

The infarct volume is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Further analysis can include immunohistochemistry to assess inflammation (e.g., staining for Iba1-positive microglia) and gene expression analysis of inflammatory markers.

-

Visualizations

Signaling Pathways

Caption: Signaling pathways of this compound in cancer and neuroprotection.

Experimental Workflow

References

- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

MDL-811: A Selective SIRT6 Activator for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 6 (SIRT6) is a critical NAD+-dependent deacylase that plays a pivotal role in regulating a multitude of cellular processes, including DNA repair, metabolism, inflammation, and aging. Its dysfunction has been implicated in various pathologies, particularly cancer and inflammatory diseases. The development of small-molecule activators of SIRT6 has been a significant challenge, hindering the therapeutic exploration of this enzyme. This technical guide provides a comprehensive overview of MDL-811, a potent and selective allosteric activator of SIRT6. We delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows. This document serves as a core resource for researchers and drug development professionals interested in leveraging this compound as a tool to investigate SIRT6 biology and as a potential therapeutic agent.

Introduction

This compound is a small-molecule compound that has emerged as a highly selective allosteric activator of SIRT6. It was developed through the optimization of a parent compound, MDL-800, exhibiting improved potency and bioavailability. This compound has demonstrated significant therapeutic potential in preclinical models of colorectal cancer and neuroinflammation. Its ability to selectively enhance the deacetylase activity of SIRT6 makes it an invaluable pharmacological probe for elucidating the complex biological functions of this sirtuin.

Mechanism of Action

This compound functions as an allosteric activator of SIRT6. It binds to a site distinct from the catalytic pocket, inducing a conformational change that enhances the enzyme's deacetylase activity. The primary substrates of SIRT6 are histones, and this compound significantly potentiates the deacetylation of histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac). This targeted epigenetic modification leads to the transcriptional repression of specific genes involved in cancer cell proliferation, metabolism, and inflammation.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its activity and properties.

Table 1: In Vitro Activity and Pharmacokinetics of this compound

| Parameter | Value | Reference |

| SIRT6 Activation (EC50) | 5.7 ± 0.8 μM | |

| Bioavailability (F%) | 92.96% |

Table 2: Anti-proliferative Activity of this compound in Colorectal Cancer (CRC) Cell Lines

| Cell Line | IC50 (μM) | Reference |

| Various CRC Cell Lines | 4.7 - 61.0 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the core experimental protocols used in the characterization of this compound.

In Vitro SIRT6 Deacetylase Activity Assay (Fluor de Lys-based)

This assay quantifies the deacetylase activity of SIRT6 in the presence of this compound.

-

Reagents: Recombinant human SIRT6, Fluor de Lys (FDL) substrate (e.g., a peptide containing an acetylated lysine and a fluorophore), NAD+, this compound, assay buffer (e.g., 45 mM Tris-HCl pH 8.0, 123.3 mM NaCl, 2.43 mM KCl, 0.9 mM MgCl2, 0.18% BSA), and developer solution.

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD+, and the FDL substrate.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding recombinant SIRT6.

-

Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the fold activation of SIRT6 by comparing the fluorescence signal in the presence of this compound to the vehicle control. Determine the EC50 value by fitting the dose-response data to a suitable model.

Western Blot Analysis of Histone Acetylation

This protocol is used to assess the effect of this compound on histone H3 acetylation in cultured cells.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HCT116 colorectal cancer cells) to the desired confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

-

-

Histone Extraction:

-

Harvest the cells and isolate the nuclei.

-

Extract histones using an acid extraction method.

-

-

Western Blotting:

-

Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for H3K9ac, H3K18ac, H3K56ac, and total Histone H3 (as a loading control).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the this compound concentration and calculate the IC50 value.

In Vivo Tumor Xenograft Studies

This protocol evaluates the anti-tumor efficacy of this compound in an animal model.

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., HCT116) into the flank of each mouse.

-

Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control at a specified dose and schedule.

-

Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for histone acetylation, immunohistochemistry for proliferation markers like Ki67).

-

Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of this compound's role. The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.

Caption: this compound activates SIRT6, leading to histone deacetylation and anti-cancer effects.

Caption: this compound's anti-inflammatory pathway via SIRT6, EZH2, and FOXC1.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a significant advancement in the development of selective SIRT6 activators. Its well-characterized mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic properties make it an exceptional tool for the scientific community. This technical guide provides a foundational resource to facilitate further research into the therapeutic potential of SIRT6 activation in a range of diseases, from oncology to neuroinflammation. As our understanding of SIRT6 biology continues to expand, the utility of this compound as both a research probe and a lead compound for drug development is poised to grow.

An In-depth Technical Guide to the Allosteric Activation of SIRT6 by MDL-811

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) is a critical NAD+-dependent protein deacylase that plays a pivotal role in regulating genome stability, metabolism, DNA repair, and inflammation.[1][2] As a key enzyme associated with longevity and tumor suppression, SIRT6 is a compelling therapeutic target for age-related diseases and various cancers.[1][3][4] However, the inherently low basal deacetylase activity of SIRT6 has presented challenges for therapeutic modulation.[2] The discovery of small-molecule activators has opened new avenues for pharmacologically enhancing its activity. This guide focuses on MDL-811, a potent and selective synthetic allosteric activator of SIRT6, providing a comprehensive overview of its mechanism, quantitative data, and the experimental protocols used for its characterization.

This compound emerged from the screening of pyrrolo[1,2-a]quinoxaline derivatives and has been identified as a direct, substrate-independent activator that binds to a unique allosteric site within the SIRT6 catalytic core.[5][6][7] This mechanism distinguishes it from activators of other sirtuins, such as SIRT1.[1] Its ability to enhance the deacetylation of both peptide substrates and full nucleosomes makes it a valuable tool for research and a promising lead compound for therapeutic development.[5][7]

Quantitative Data Summary

The efficacy, potency, and cellular effects of this compound have been quantified across various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound and its closely related analog, MDL-800.

Table 1: Biochemical Potency and Selectivity of this compound

| Compound | Parameter | Value | Substrate/Assay | Source |

| This compound | EC₅₀ | 5.7 ± 0.8 µM | RHKK-Ac-AMC (FDL Assay) | [7] |

| Fold Activation | >22-fold at 100 µM | RHKK-Ac-AMC (FDL Assay) | [4] | |

| Selectivity | No significant effect on HDAC1-11, SIRT1-3 | Fluorogenic Assays (up to 100 µM) | [7] | |

| MDL-800 | EC₅₀ | 10.3 ± 0.3 µM | RHKK-Ac-AMC (FDL Assay) | [4] |

| EC₅₀ | 12.3 ± 0.7 µM | RHKK-Ac-AMC (FDL Assay) | [7] |

Table 2: Cellular Activity of this compound

| Cell Type | Parameter | Value Range | Assay | Source |

| Colorectal Cancer (CRC) Cell Lines | IC₅₀ (antiproliferation) | 4.7 - 61.0 µM | Cell Viability Assay | [8] |

| HCT116 CRC Cells | Histone Deacetylation | Dose-dependent decrease in H3K9Ac, H3K18Ac, H3K56Ac | Western Blot | [7][8] |

| RAW264.7 Macrophages | Anti-inflammatory Effect | Inhibition of LPS-induced TNF-α and IL-1β release | ELISA / qPCR | [8][9] |

Core Mechanism of Allosteric Activation

This compound functions by binding to a specific allosteric pocket within the SIRT6 enzyme, distinct from the active site where the substrate and NAD+ bind.[1][3] Crystallography studies reveal this binding site is a unique acyl channel.[1][5] This interaction induces a subtle conformational change that enhances the catalytic efficiency of SIRT6's deacetylase activity without directly competing with substrates or cofactors. Molecular dynamics simulations suggest that this allosteric modulation stabilizes the binding of NAD+ in a catalytically favorable conformation, thereby promoting the deacetylation of substrates like histone H3.[10]

Key Experimental Protocols

Detailed methodologies are crucial for the validation and further investigation of SIRT6 activators. Below are protocols for key experiments used to characterize this compound.

In Vitro SIRT6 Deacetylase Activity Assay (Fluor de Lys - FDL)

This assay quantifies SIRT6 enzymatic activity by measuring the fluorescence generated from the deacetylation of a synthetic substrate.

-

Reagents and Materials:

-

Recombinant human SIRT6 enzyme.

-

Fluorogenic substrate: RHKK-Ac-AMC or similar.

-

Assay Buffer: 45 mM Tris-HCl (pH 8.0), 123.3 mM NaCl, 2.43 mM KCl, 0.9 mM MgCl₂, 0.18% BSA.

-

Cofactor: NAD+.

-

Developer solution (containing a protease to cleave the deacetylated peptide).

-

This compound stock solution in DMSO.

-

96-well microplate (black, flat-bottom).

-

Fluorometric plate reader.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT6 enzyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.

-

Pre-incubate the enzyme with this compound for 5-10 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Measure fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percent activation relative to the DMSO control and determine the EC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Histone Deacetylation Assay (Western Blot)

This method assesses the ability of this compound to activate SIRT6 within a cellular context by measuring the levels of its known histone targets.

-

Reagents and Materials:

-

Cell line of interest (e.g., HCT116).

-

Complete cell culture medium.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac, anti-Total Histone H3 (as a loading control).

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for a specified duration (e.g., 48 hours).[8]

-

Harvest cells, wash with PBS, and lyse with ice-cold lysis buffer.

-

Quantify total protein concentration using a BCA or Bradford assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the acetylated histone levels to the total histone H3 loading control.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the activation of SIRT6 by this compound leads to the deacetylation of histones at specific genomic loci, such as the promoters of target genes.

-

Reagents and Materials:

-

HCT116 cells or other relevant cell lines.

-

This compound.

-

Formaldehyde (for cross-linking).

-

Glycine (to quench cross-linking).

-

ChIP lysis and wash buffers.

-

Antibody against acetylated histones (e.g., anti-H3K9Ac).

-

Protein A/G magnetic beads.

-

DNA purification kit.

-

qPCR primers for the target gene promoter (e.g., CYP24A1) and a negative control region.[7]

-

qPCR reagents and instrument.

-

-

Procedure:

-

Treat HCT116 cells with this compound or DMSO for 48 hours.[7]

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the reaction with glycine.

-

Harvest cells, lyse them, and sonicate the chromatin to shear DNA into fragments of 200-500 bp.[7]

-

Pre-clear the chromatin lysate with magnetic beads.

-

Incubate the chromatin overnight with the specific antibody (e.g., anti-H3K9Ac).

-

Capture the antibody-chromatin complexes using Protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Purify the immunoprecipitated DNA.

-

Quantify the amount of target DNA promoter sequence using qPCR. Results are typically expressed as a percentage of the input chromatin.

-

Visualized Workflows and Pathways

Activator Characterization Workflow

The process of identifying and validating a novel SIRT6 activator like this compound follows a logical, multi-step workflow from initial screening to in vivo validation.

Downstream Signaling in Colorectal Cancer

In the context of colorectal cancer (CRC), where SIRT6 often acts as a tumor suppressor, activation by this compound triggers a downstream signaling cascade that leads to anti-proliferative effects. A key mechanism involves the transcriptional repression of target genes.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 4. researchgate.net [researchgate.net]

- 5. Structural Basis of Sirtuin 6 Activation by Synthetic Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deciphering the Allosteric Activation Mechanism of SIRT6 using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of SIRT6 Activation by MDL-811: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 6 (SIRT6) is a highly conserved NAD+-dependent deacylase and mono-ADP-ribosyltransferase that plays a critical role in a multitude of cellular processes, including DNA repair, genomic stability, metabolism, and inflammation. Its dysregulation is implicated in various diseases, from cancer to neurodegeneration and metabolic disorders. The development of small-molecule activators for SIRT6 has been a significant challenge. MDL-811 has emerged as a potent and selective allosteric activator of SIRT6, providing a valuable pharmacological tool to probe SIRT6 biology and offering a promising therapeutic avenue. This document provides an in-depth technical overview of the known downstream targets and signaling pathways modulated by the activation of SIRT6 with this compound.

Core Mechanism of Action

This compound functions as an allosteric activator, binding to a surface pocket of the SIRT6 enzyme to enhance its catalytic efficiency.[1][2] This activation specifically potentiates the deacetylase activity of SIRT6, with minimal to no effect on other histone deacetylase (HDAC) family members, underscoring its selectivity.[3][4] The primary and most well-documented downstream effect is the enhanced deacetylation of histone H3 at specific lysine residues, which subsequently alters gene expression and cellular function.

Direct Downstream Effect: Histone Deacetylation

The activation of SIRT6 by this compound leads to a significant and dose-dependent reduction in the acetylation of several key histone H3 lysine residues. These epigenetic modifications are fundamental to its role in transcriptional repression and genome maintenance.

-

Histone H3 Lysine 9 (H3K9Ac): Deacetylation of H3K9 is a hallmark of SIRT6 activity. This compound treatment robustly decreases H3K9Ac levels, which is associated with the transcriptional repression of target genes.[3][5]

-

Histone H3 Lysine 18 (H3K18Ac): SIRT6-mediated deacetylation of H3K18 is crucial for silencing pericentric chromatin.[6] this compound has been shown to effectively reduce H3K18Ac levels in various cell models.[3][5]

-

Histone H3 Lysine 56 (H3K56Ac): Hyperacetylation of H3K56 is linked to genomic instability.[7] this compound enhances SIRT6's ability to deacetylate this residue, contributing to its anti-cancer effects.[3][5]

Key Signaling Pathways and Gene Regulation

The targeted deacetylation of histones and other proteins by this compound-activated SIRT6 modulates critical signaling pathways involved in cancer and inflammation.

The CYP24A1 Axis in Colorectal Cancer (CRC)

In colorectal cancer, this compound exhibits broad antiproliferative effects by activating SIRT6.[3][8] A novel downstream target identified in this context is Cytochrome P450 family 24 subfamily A member 1 (CYP24A1), an enzyme that catabolizes vitamin D3.

This compound-activated SIRT6 is recruited to the CYP24A1 gene locus, where it mediates the deacetylation of H3K9, H3K18, and H3K56.[3][8] This epigenetic modification leads to the transcriptional repression of CYP24A1. The suppression of CYP24A1 enhances the anti-tumor activity of vitamin D3, creating a synergistic therapeutic strategy.[3][8] This pathway underscores the role of this compound in cancer therapy through targeted gene silencing.

The EZH2/FOXC1 Axis in Neuroinflammation

This compound has demonstrated potent anti-inflammatory and neuroprotective effects, particularly in the context of ischemic stroke.[5][9] This activity is mediated through a distinct downstream pathway involving the Enhancer of zeste homolog 2 (EZH2) and Forkhead box C1 (FOXC1).

Upon activation by this compound, SIRT6 directly interacts with and deacetylates EZH2.[9][10] This deacetylation event promotes the binding of EZH2 to the promoter of the FOXC1 gene, leading to its transcriptional upregulation.[9] FOXC1, in turn, modulates the inflammatory response by reducing the expression of pro-inflammatory genes such as TNF-α and IL-1β and enhancing anti-inflammatory markers like arginase-1 and CD206.[5][9] This cascade highlights a non-histone-centric mechanism for the therapeutic effects of this compound.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound.

| Parameter | Value | Context | Reference |

| EC50 (SIRT6 Activation) | 5.7 ± 0.8 μM | Biochemical deacetylase assay | [3][5] |

| IC50 (CRC Cell Lines) | 4.7 - 61.0 μM | Antiproliferative effect in 26 CRC cell lines | [5] |

| Selectivity | Little to no effect at 100 μM | Panel of HDAC family members (SIRT1-5, HDAC1-11) | [3] |

| Bioavailability (F%) | 92.96% | In vivo pharmacokinetic studies | [3] |

| In Vivo Efficacy (CRC) | Dose-dependent tumor suppression | HCT116 xenograft and APCmin/+ models | [3][5] |

| In Vivo Efficacy (Stroke) | Reduced infarct size | Mouse model of ischemic stroke (1-10 mg/kg) | [5] |

| Anti-inflammatory Effect | ↓70% TNF-α, ↓60% IL-1β | Animal model of neuroinflammation | [10] |

Detailed Experimental Protocols

Precise validation of this compound's downstream effects relies on a combination of biochemical, cellular, and in vivo assays.

In Vitro SIRT6 Deacetylase Activity Assay (Fluor de Lys)

This assay quantifies the deacetylase activity of recombinant SIRT6 enzyme in the presence of this compound.

-

Reagents: Recombinant human SIRT6, NAD+, Fluor de Lys (FDL) substrate (e.g., RHKK-Ac-AMC), FDL developer, assay buffer (45 mM Tris-HCl pH 8.0, 123.3 mM NaCl, 2.43 mM KCl, 0.9 mM MgCl2, 0.18% BSA), this compound.

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add recombinant SIRT6 enzyme and the this compound dilutions (or DMSO as a vehicle control).

-

Pre-incubate the mixture for 5-10 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of the FDL substrate and NAD+.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the FDL developer solution.

-

Incubate for 15 minutes at room temperature.

-

Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a plate reader.

-

Calculate the half-maximal effective concentration (EC50) by plotting the fluorescence signal against the compound concentration.[3]

-

Western Blotting for Histone Acetylation

This method is used to assess the levels of specific histone acetylation marks in cells treated with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., HCT116 CRC cells) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0-20 μM) for 24-48 hours.

-

Histone Extraction: Harvest cells and perform acid extraction of histones or use a commercial kit to isolate nuclear proteins.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 15-20 µg of histone extracts on a 15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac, and anti-total Histone H3 (as a loading control).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity using densitometry software.[3]

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if the deacetylation of histone H3 occurs at specific gene promoters, such as CYP24A1.

-

Cell Treatment and Cross-linking: Treat HCT116 cells with this compound (e.g., 10 μM) or DMSO for 24 hours. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G agarose beads.

-

Incubate a portion of the lysate (input control) separately.

-

Incubate the remaining lysate overnight at 4°C with an antibody specific for an acetylated histone mark (e.g., anti-H3K9Ac) or a negative control IgG.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify the promoter region of the target gene (CYP24A1). Analyze the results relative to the input control to determine the enrichment of the histone mark at the specific locus.[3][8]

References

- 1. researchgate.net [researchgate.net]

- 2. SIRT6 in Vascular Diseases, from Bench to Bedside [aginganddisease.org]

- 3. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of MDL-811 in Histone Deacetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-811 is a potent and selective small-molecule allosteric activator of Sirtuin 6 (SIRT6), a member of the NAD+-dependent histone deacetylase family. By enhancing the catalytic activity of SIRT6, this compound plays a crucial role in the deacetylation of specific histone H3 lysine residues, namely H3K9ac, H3K18ac, and H3K56ac. This activity modulates gene expression and impacts various cellular processes, demonstrating therapeutic potential in oncology and inflammatory diseases. This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.

Introduction to this compound and Histone Deacetylation

Histone post-translational modifications are a cornerstone of epigenetic regulation, with acetylation and deacetylation playing a pivotal role in controlling chromatin structure and gene transcription. Histone deacetylases (HDACs) remove acetyl groups from lysine residues on histone tails, generally leading to a more condensed chromatin state and transcriptional repression. The sirtuin family of class III HDACs is distinguished by its dependence on nicotinamide adenine dinucleotide (NAD+) for catalytic activity.

SIRT6 is a chromatin-associated sirtuin that has been implicated in a multitude of cellular processes, including DNA repair, metabolic homeostasis, and inflammation. It primarily targets histone H3 at acetylated lysines 9 (H3K9ac), 18 (H3K18ac), and 56 (H3K56ac) for deacetylation.[1][2] Dysregulation of SIRT6 activity has been linked to various pathologies, including cancer, making it an attractive therapeutic target.

This compound has emerged as a selective allosteric activator of SIRT6, enhancing its deacetylase activity without significantly affecting other HDACs.[3][4] This specificity provides a valuable tool for studying the biological functions of SIRT6 and presents a promising avenue for drug development.

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy and Selectivity of this compound

| Parameter | Value | Description | Reference |

| EC50 for SIRT6 Activation | 5.7 ± 0.8 μM | The half-maximal effective concentration for the activation of SIRT6 deacetylase activity. | [3] |

| Selectivity | > 100 μM | Concentration at which this compound shows little to no effect on other histone deacetylases (HDAC1-11, SIRT1-3). | [3] |

Table 2: Cellular Activity of this compound in Colorectal Cancer (CRC) Cell Lines

| Parameter | Value Range | Description | Reference |

| IC50 for Antiproliferative Effect | 4.7 - 61.0 μM | The half-maximal inhibitory concentration for the proliferation of various CRC cell lines after 48 hours of treatment. | [5] |

| Target Engagement (CETSA) | ΔTm = 1.8 ± 0.2 °C | The shift in the melting temperature of SIRT6 in HCT116 cells upon this compound binding, confirming target engagement. | [3] |

| Effect on Histone Acetylation | Dose-dependent decrease | This compound treatment (0-20 μM for up to 48 hours) leads to a reduction in the levels of H3K9ac, H3K18ac, and H3K56ac. | [5] |

Signaling Pathways and Mechanism of Action

This compound functions by allosterically binding to the SIRT6 enzyme, which induces a conformational change that enhances its catalytic efficiency. This leads to the increased deacetylation of its primary histone substrates. The downstream consequences of SIRT6 activation by this compound are context-dependent but generally involve the transcriptional repression of target genes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Histone Deacetylase (HDAC) Enzyme Selectivity Assay

This assay is crucial for determining the specificity of this compound for SIRT6 over other HDACs.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1-11, SIRT1-3, and SIRT6) and their corresponding fluorogenic substrates are prepared in an appropriate assay buffer.

-

Compound Preparation: this compound is serially diluted to a range of concentrations. A DMSO control is also prepared.

-

Reaction Initiation: this compound or DMSO is pre-incubated with the recombinant enzyme for 5 minutes at room temperature in a reaction mixture (e.g., 45 mM Tris-HCl pH 8.0, 123.3 mM NaCl, 2.43 mM KCl, 0.9 mM MgCl2, and 0.18% BSA).[3] For sirtuins, NAD+ is included as a cofactor.

-

Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Incubation: The reaction is incubated at 37°C for a specified period.

-

Developing: A developer solution is added to stop the reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.

-

Fluorescence Measurement: The fluorescence is read using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The percentage of inhibition or activation is calculated relative to the DMSO control, and IC50 or EC50 values are determined by non-linear regression analysis.

References

- 1. SIRT6, a Mammalian Deacylase with Multitasking Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT6 deacetylates H3K18Ac at pericentric chromatin to prevent mitotic errors and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

The Therapeutic Potential of MDL-811 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-811 has emerged as a potent and selective small-molecule activator of Sirtuin 6 (SIRT6), a critical enzyme in cellular homeostasis, DNA repair, and metabolism. This technical guide provides an in-depth overview of the therapeutic potential of this compound in cancer research, with a primary focus on its preclinical efficacy in colorectal cancer (CRC). This compound activates SIRT6 allosterically, leading to the deacetylation of key histone markers and subsequent modulation of gene expression. This guide summarizes the quantitative data from preclinical studies, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented herein positions this compound as a promising lead compound for the development of novel cancer therapies.

Introduction

Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that plays a crucial role in regulating genome stability, metabolism, and inflammation.[1] Its dysregulation has been implicated in various diseases, including cancer.[2] The development of small-molecule activators of SIRT6 has been a key objective in harnessing its therapeutic potential. This compound is a novel, potent, and selective allosteric activator of SIRT6.[3][4] This document serves as a comprehensive resource for researchers and drug development professionals interested in the preclinical data and therapeutic promise of this compound in oncology.

Mechanism of Action

This compound functions as a selective allosteric activator of SIRT6.[3][4] Its primary mechanism involves enhancing the deacetylase activity of SIRT6, particularly targeting histone H3 at lysine 9 (H3K9Ac), lysine 18 (H3K18Ac), and lysine 56 (H3K56Ac).[4][5] This leads to transcriptional repression of specific genes involved in cell proliferation and survival. A key downstream target identified in colorectal cancer is Cytochrome P450 family 24 subfamily A member 1 (CYP24A1).[4][5] By suppressing CYP24A1, this compound can synergize with other therapeutic agents, such as vitamin D3, to inhibit cancer cell growth.[4][5]

Signaling Pathway of this compound in Colorectal Cancer

Caption: this compound activates SIRT6, leading to histone deacetylation and repression of the CYP24A1 gene, ultimately inhibiting tumor cell proliferation.

Quantitative Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Lines/Assay | Reference |

| SIRT6 Activation (EC50) | 5.7 µM | Biochemical Assay | [3] |

| Antiproliferative Activity (IC50) | 4.7 - 61.0 µM | 26 Colorectal Cancer Cell Lines | [3][4] |

| Cellular Thermal Shift Assay (ΔTm) | 1.8 ± 0.2 °C | HCT116 Cells | [4] |

Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Xenograft Models

| Animal Model | Treatment Regimen | Outcome | Reference |

| Nude Mice with Colorectal Cancer Xenografts | 20-30 mg/kg, intraperitoneal injection, every other day for 16 days | Significant suppression of tumor growth in a dose-dependent manner | [3] |

| HCT116 Cell Line-Derived Xenograft | Not specified | Demonstrated in vivo anti-tumor efficacy | [4][5] |

| Patient-Derived Xenograft (PDX) | Not specified | Demonstrated in vivo anti-tumor efficacy | [4][5] |

| APCmin/+ Spontaneous CRC Model | Not specified | Demonstrated in vivo anti-tumor efficacy | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols for key experiments.

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on colorectal cancer cell lines.

Protocol:

-

Seed colorectal cancer cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0-100 µM) or DMSO as a vehicle control.[3]

-

Incubate the cells for 48 hours.[3]

-

Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Calculate the IC50 values by fitting the dose-response data to a nonlinear regression model.

Western Blotting for Histone Deacetylation

Objective: To assess the effect of this compound on the acetylation levels of histone H3.

Protocol:

-

Treat colorectal cancer cells with varying concentrations of this compound (e.g., 0-20 µM) for the desired duration (e.g., 24-48 hours).[3][4]

-

Lyse the cells with 1x SDS buffer and separate the proteins by SDS-PAGE.[4]

-

Transfer the proteins to a PVDF membrane.

-

Incubate the membrane with primary antibodies against SIRT6, H3K9Ac, H3K18Ac, H3K56Ac, and a loading control (e.g., β-actin or total H3) overnight at 4°C.[4]

-

Incubate with the appropriate HRP-linked secondary antibodies.[4]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]

Experimental Workflow for Western Blotting

Caption: A streamlined workflow for assessing protein expression and histone acetylation via Western blotting.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol:

-

Implant colorectal cancer cells (e.g., HCT116) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20-30 mg/kg) or vehicle control via intraperitoneal injection on a specified schedule (e.g., every other day for 16 days).[3]

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Ki67 staining, histone H3 deacetylation).[3]

Broader Therapeutic Potential and Future Directions

While the current body of research predominantly focuses on colorectal cancer, the fundamental role of SIRT6 in cellular processes suggests a broader therapeutic potential for this compound across various malignancies. For instance, a similar SIRT6 activator, MDL-800, has shown efficacy in non-small cell lung cancer (NSCLC) by retarding the G0/G1 cell cycle and enhancing the effects of EGFR-TKIs.[6]

This compound also exhibits anti-inflammatory and neuroprotective properties.[3][7] It has been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages.[3] In a mouse model of ischemic stroke, this compound reduced infarct size and improved neurological deficits.[3] This anti-inflammatory activity could be beneficial in the tumor microenvironment.

Future research should explore the efficacy of this compound in other cancer types, both as a monotherapy and in combination with existing treatments. Investigating its impact on the tumor microenvironment and its potential to overcome drug resistance are also critical areas for further study. As of now, there are no registered clinical trials specifically for this compound, indicating its current preclinical stage of development.

Conclusion

This compound is a promising preclinical candidate for cancer therapy, demonstrating robust anti-tumor activity in colorectal cancer models through the activation of SIRT6. Its well-defined mechanism of action, potent in vitro and in vivo efficacy, and favorable preclinical profile warrant further investigation and development. This technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this compound in oncology and beyond.

References

- 1. Emerging Therapeutic Potential of SIRT6 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Roles of SIRT6 in Human Diseases and Its Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

MDL-811 in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MDL-811 has emerged as a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a critical enzyme in regulating chromatin dynamics, DNA repair, and inflammation.[1] While direct experimental data on this compound in hallmark neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's remains nascent, its demonstrated neuroprotective and anti-inflammatory properties in models of ischemic stroke and neuroinflammation provide a strong rationale for its investigation in these complex disorders.[2] This document synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data from relevant neurological models, details established experimental protocols, and visualizes the key signaling pathways and experimental workflows. The aim is to provide a foundational resource for researchers exploring the therapeutic potential of this compound in neurodegeneration.

Core Mechanism of Action: SIRT6 Activation

This compound functions as a selective allosteric activator of SIRT6, enhancing its deacetylase activity.[1] SIRT6 is a NAD+-dependent protein deacetylase that plays a crucial role in various cellular processes, including the regulation of gene expression, suppression of inflammation, and maintenance of genomic stability.[3][4] A deficit in SIRT6 has been observed in the aging human brain and is implicated in several neurodegenerative conditions, including Alzheimer's, Parkinson's, and Huntington's disease.[5] The activation of SIRT6 by this compound is therefore a promising therapeutic strategy to counteract the cellular stresses and pathological processes underlying these diseases.

Quantitative Data from Neuroinflammation and Ischemic Stroke Models

The primary body of in vivo research on this compound in the central nervous system comes from studies on lipopolysaccharide (LPS)-induced neuroinflammation and experimental ischemic stroke. These models, while not direct representations of chronic neurodegenerative diseases, offer valuable insights into the compound's anti-inflammatory and neuroprotective efficacy.

| Model | Treatment Regimen | Key Findings | Reference |

| LPS-induced Neuroinflammation in Mice | 1 or 10 mg/kg this compound | Ameliorated sickness behaviors. | [2] |

| Ischemic Stroke in Mice | 1-10 mg/kg this compound (intravenous injection) | Markedly reduced brain injury, promoted long-term functional recovery, reduced infarct size, and improved neurological deficits.[1][2] | [1][2] |

| LPS-stimulated RAW264.7 Macrophages | 0.1-5 µM this compound | Inhibited TNF-α protein release and reduced the expression of inflammatory factors like TNF-α and IL-1β. | [1] |

| Primary Mouse Microglia | Not specified | Remarkably inhibited inflammatory response. | [2] |

| Human Monocytes from Ischemic Stroke Patients | Not specified | Exhibited strong anti-inflammatory effects. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on published studies of this compound in neurological models.

In Vivo Ischemic Stroke Model

-

Animal Model: Adult male C57BL/6J mice are subjected to transient middle cerebral artery occlusion (tMCAO) to induce focal cerebral ischemia.

-

Drug Administration: this compound (1-10 mg/kg) or a vehicle control is administered via intravenous injection at specified time points post-reperfusion.[1]

-

Behavioral Assessment: Neurological deficits are scored at various time points (e.g., 24, 48, and 72 hours) post-ischemia. Long-term functional recovery can be assessed using tests such as the rotarod test and open-field test.[2]

-

Histological Analysis: At the study endpoint, brains are harvested. Infarct volume is measured by 2,3,5-triphenyltetrazolium chloride (TTC) staining. Immunohistochemistry is performed on brain sections to quantify markers of inflammation (e.g., Iba1 for microglia, CD16 for pro-inflammatory microglia) and neuronal damage.[1]

-

Biochemical Analysis: Brain tissue from the peri-infarct region is collected for quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., Arginase-1, CD206) genes.[1]

In Vitro Neuroinflammation Model

-

Cell Culture: RAW264.7 macrophages or primary mouse microglia are cultured under standard conditions.

-

Stimulation and Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1-5 µM) for a specified duration (e.g., 4 hours) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1]

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines, such as TNF-α, in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis: RNA is extracted from the cells, and qRT-PCR is performed to measure the mRNA levels of inflammatory genes like Tnf-α and Il-1β.[1]

Visualizing the Core Mechanisms and Workflows

Signaling Pathway of this compound in Neuroinflammation

The anti-inflammatory effects of this compound are mediated through a novel signaling cascade involving SIRT6, EZH2, and FOXC1.[2]

General Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a preclinical neurodegenerative disease model.

Logical Framework for Investigating this compound in Neurodegenerative Diseases

This diagram outlines the rationale for extending this compound research into Alzheimer's, Parkinson's, and Huntington's diseases, based on its known mechanisms and the shared pathologies of these conditions.

Future Directions and Conclusion

The SIRT6 activator this compound presents a compelling therapeutic candidate for neurodegenerative diseases. Its proven ability to mitigate neuroinflammation and confer neuroprotection in acute neurological injury models lays a solid foundation for its exploration in chronic conditions like Alzheimer's, Parkinson's, and Huntington's disease. The convergence of this compound's mechanism on pathways critically implicated in these disorders—namely inflammation, DNA damage, and cellular stress—warrants dedicated preclinical studies using established models of these specific diseases. Future research should focus on evaluating the efficacy of this compound in reducing hallmark pathologies, such as amyloid-beta and tau aggregation in Alzheimer's models, alpha-synucleinopathy in Parkinson's models, and mutant huntingtin toxicity in Huntington's models, while also assessing its impact on cognitive and motor functions. This technical guide serves as a starting point for the design and execution of such pivotal investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel SIRT6 activator ameliorates neuroinflammation and ischemic brain injury via EZH2/FOXC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Analysis into the Therapeutic Application of Natural Products as SIRT6 Modulators in Alzheimer’s Disease, Aging, Cancer, Inflammation, and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sirt6 Deacetylase: A Potential Key Regulator in the Prevention of Obesity, Diabetes and Neurodegenerative Disease [frontiersin.org]

- 5. The Role of Increased Expression of Sirtuin 6 in the Prevention of Premature Aging Pathomechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MDL-811: A Potent Allosteric Activator of SIRT6

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-811 is a novel, potent, and selective small-molecule allosteric activator of Sirtuin 6 (SIRT6), an NAD+-dependent deacetylase. Exhibiting significant anti-tumor, anti-inflammatory, and neuroprotective properties, this compound has emerged as a critical pharmacological tool for investigating the therapeutic potential of SIRT6 activation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and elucidated signaling pathways are presented to facilitate further research and drug development efforts in oncology, neuroinflammation, and other age-related diseases.

Chemical Structure and Physicochemical Properties

This compound is a complex synthetic molecule with the IUPAC name N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide | |

| CAS Number | 2275619-98-0 | [2] |

| Molecular Formula | C25H25BrCl2FN3O5S2 | [2] |

| Molecular Weight | 681.42 g/mol | [2] |

| SMILES | C[C@@H]1COCCN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)NC4=CC(=C(C=C4C)F)Br | |

| InChI | InChI=1S/C25H25BrCl2FN3O5S2/c1-15-7-23(29)22(26)12-24(15)31-39(35,36)25-4-3-20(8-17(25)13-32-5-6-37-14-16(32)2)30-38(33,34)21-10-18(27)9-19(28)11-21/h3-4,7-12,16,30-31H,5-6,13-14H2,1-2H3/t16-/m1/s1 | |

| Solubility | DMSO: 100 mg/mL (146.75 mM; requires sonication) | [2] |

| Appearance | Solid | [3] |

| Storage | Solid Powder: -20°C for 12 months; 4°C for 6 months. In Solvent: -80°C for 6 months; -20°C for 1 month. | [2] |

Pharmacological Properties and Biological Activity

This compound is a selective allosteric activator of SIRT6 with a half-maximal effective concentration (EC50) of 5.7 µM for SIRT6 deacetylation.[3][4] It demonstrates high selectivity for SIRT6 over other histone deacetylases (HDACs).[5] The primary mechanism of action of this compound involves the enhancement of SIRT6's catalytic activity, leading to the deacetylation of histone H3 at lysine 9 (H3K9Ac), lysine 18 (H3K18Ac), and lysine 56 (H3K56Ac).[2][5] This activity has been demonstrated in both in vitro and cellular assays.[5]

Anti-Cancer Activity

This compound exhibits broad antiproliferative effects against a panel of colorectal cancer (CRC) cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 4.7 to 61.0 µM.[4] In vivo studies using CRC xenograft models in nude mice have shown that this compound significantly suppresses tumor growth in a dose-dependent manner.[4]

Anti-Inflammatory and Neuroprotective Effects

This compound has demonstrated potent anti-inflammatory and neuroprotective activities. It can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages.[4] In animal models of ischemic stroke, this compound has been shown to reduce infarct size and improve neurological deficits.[4]

Pharmacokinetics

Pharmacokinetic studies in mice have revealed that this compound possesses significantly enhanced bioavailability compared to its predecessor, MDL-800, with a bioavailability (F%) of 92.96%.[4]

| Parameter | This compound (30 mg/kg, i.p.) | MDL-800 (30 mg/kg, i.p.) |

| Bioavailability (F%) | 92.96 | 71.33 |

Signaling Pathways

This compound-mediated activation of SIRT6 influences downstream signaling pathways, contributing to its therapeutic effects. Two key pathways have been identified: the EZH2/FOXC1 axis in neuroinflammation and the suppression of CYP24A1 in colorectal cancer.

EZH2/FOXC1 Signaling Pathway in Neuroinflammation

In the context of neuroinflammation, this compound-activated SIRT6 directly interacts with and deacetylates the Enhancer of zeste homolog 2 (EZH2). This deacetylation event leads to the upregulation of Forkhead box C1 (FOXC1) expression, which in turn modulates the inflammatory response.[5]

CYP24A1 Transcriptional Suppression in Colorectal Cancer

In colorectal cancer cells, the activation of SIRT6 by this compound leads to the suppression of Cytochrome P450 family 24 subfamily A member 1 (CYP24A1) gene transcription.[4] This suppression enhances the anti-tumor activity of vitamin D3.[4] The precise mechanism involves SIRT6-mediated histone H3 deacetylation at the CYP24A1 gene locus.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

SIRT6 Deacetylation Assay (Fluor de Lys - FDL)

This assay measures the ability of this compound to enhance the deacetylase activity of SIRT6.

Materials:

-

Recombinant human SIRT6 enzyme

-

Fluor de Lys (FDL) substrate (e.g., a peptide with an acetylated lysine residue)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound stock solution (in DMSO)

-

Developer solution (containing a protease)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction mixture containing the SIRT6 enzyme, FDL substrate, and NAD+ in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-